D-Xylonic Acid Calcium Salt
Description
Significance in Carbohydrate Chemistry and Biochemistry
In the realm of carbohydrate chemistry, D-xylonic acid and its salts are pivotal molecules. D-xylonic acid, with the chemical formula C5H10O6, is a sugar acid that serves as a fundamental building block and an intermediate in various biochemical pathways. nist.govnih.gov Its calcium salt is particularly valuable in research due to its stability and solubility in aqueous solutions. smolecule.com
The study of D-xylonic acid calcium salt provides a model for understanding metal-carbohydrate interactions. These interactions are crucial in numerous bioinorganic processes, including ion transport across cell membranes and the function of enzymes that require metal cofactors. The calcium ion in the salt can coordinate with the hydroxyl and carboxyl groups of the D-xylonate anion, offering insights into the chelation of metal ions by sugar derivatives. This has implications for understanding how organisms manage and utilize essential minerals.
Furthermore, D-xylonate and its derivatives are investigated for their potential influence on enzymatic activities within carbohydrate metabolism. smolecule.com While specific interactions are still under active investigation, the structural similarity of D-xylonate to other sugar acids suggests it could play a role in modulating metabolic pathways. The accumulation of D-xylonic acid in engineered microorganisms is a significant area of study, as it can impact cell growth and the production of other desired biochemicals. nih.gov
Role in Biomass Valorization and Biorefineries
The global shift towards sustainable resources has placed immense focus on the efficient utilization of lignocellulosic biomass, which is the most abundant renewable resource on Earth. This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. Hemicellulose, in particular, is rich in D-xylose. The conversion of this non-food sugar into value-added chemicals is a cornerstone of modern biorefinery concepts, and D-xylonic acid is a prime example of such a chemical.
D-xylonic acid is recognized as a versatile platform chemical. ulisboa.pt The production of D-xylonic acid from D-xylose is a key strategy in biomass valorization, transforming a low-value component of agricultural and forestry waste into a valuable precursor for various products. Research has demonstrated that various microorganisms, such as Gluconobacter oxydans and genetically engineered Escherichia coli and yeasts, can efficiently convert D-xylose into D-xylonic acid. google.com
The applications of D-xylonic acid derived from biomass are diverse. It can be used as a precursor for the synthesis of biopolymers like co-polyamides and polyesters, as well as for the production of 1,2,4-butanetriol (B146131), a compound with significant commercial interest. wikipedia.org Moreover, D-xylonate salts have been investigated as effective and biodegradable concrete admixtures, acting as water reducers. smolecule.com The ability to produce D-xylonic acid and its salts from renewable, non-food feedstocks makes it a critical component in the development of a sustainable bio-based economy.
Historical Context of D-Xylonic Acid Research
The study of D-xylonic acid is intrinsically linked to the broader history of carbohydrate chemistry and microbiology. While the precise date of its initial isolation is not prominently documented, research into sugar acids gained momentum in the late 19th and early 20th centuries with the elucidation of sugar structures.
The biological production of D-xylonic acid was first observed in certain bacteria and archaea as part of their natural oxidative metabolism of D-xylose. google.com Key microorganisms identified for their ability to produce D-xylonate include species of Pseudomonas and Gluconobacter. These organisms possess dehydrogenases that oxidize D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid.
The mid-20th century saw increased interest in the industrial applications of sugar acids and their salts, including their use as chelating agents. However, it was the advent of modern biotechnology and metabolic engineering in the late 20th and early 21st centuries that significantly propelled research into D-xylonic acid. The development of genetically modified microorganisms capable of high-yield production of D-xylonate from xylose has been a major focus. A significant milestone was the engineering of fungal hosts to express xylose dehydrogenase, enabling the bioconversion of xylose to xylonic acid. google.com More recent research has focused on optimizing fermentation processes, understanding the metabolic pathways involved in D-xylonic acid accumulation, and exploring its use as a biocatalyst in organic synthesis. nih.govulisboa.pt
Overview of this compound as a Research Material
This compound is a widely used form of D-xylonate in research settings. Its solid, crystalline nature and good water solubility make it a convenient and stable compound for a variety of experimental applications. smolecule.com It is commercially available from several chemical suppliers, typically as a hydrate. scbt.comchemicalbook.combiosynth.com
The synthesis of this compound is generally straightforward, involving the neutralization of D-xylonic acid with a calcium source such as calcium hydroxide (B78521) or calcium carbonate. smolecule.com The resulting salt can then be isolated by crystallization.
As a research material, this compound serves multiple purposes. It is used as a standard for analytical method development, particularly in chromatography and mass spectrometry for the quantification of D-xylonate in biological samples. In biochemical studies, it is employed to investigate enzyme kinetics and metabolic pathways related to xylose oxidation. smolecule.com Its role as a building block in organic synthesis allows for the creation of more complex molecules and novel biopolymers. ulisboa.pt
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| IUPAC Name | calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate | smolecule.com |
| Synonyms | Calcium D-xylonate | scbt.com |
| CAS Number | 72656-08-7 | scbt.com |
| Molecular Formula | C10H18CaO12 | scbt.com |
| Molecular Weight | 370.33 g/mol | scbt.com |
| Appearance | White powder | smolecule.com |
| Solubility | Soluble in water | smolecule.com |
Microbial D-Xylose Metabolism Leading to D-Xylonic Acid
Microorganisms have evolved several distinct pathways to catabolize D-xylose. wikipedia.org These can be broadly categorized into phosphorylative and non-phosphorylative pathways. The formation of D-xylonic acid is characteristic of the non-phosphorylative oxidative pathways. nih.govfrontiersin.org In these routes, D-xylose is directly oxidized to D-xylonic acid without initial phosphorylation. frontiersin.org This process is typically initiated by a dehydrogenase enzyme, which converts D-xylose into D-xylonolactone. frontiersin.orgresearchgate.net This lactone is then hydrolyzed, either spontaneously or by a specific lactonase enzyme, to yield D-xylonic acid. wikipedia.orgresearchgate.net This initial oxidative step is a common feature in certain bacteria and archaea, including species like Gluconobacter oxydans, Pseudomonas putida, and Caulobacter crescentus. nih.govfrontiersin.org
The oxidoreductase pathway, also known as the "Xylose Reductase-Xylitol Dehydrogenase" (XR-XDH) pathway, is commonly found in eukaryotic microorganisms like yeasts. nih.govwikipedia.org This pathway is distinct from the direct oxidative routes that produce D-xylonic acid. wikipedia.org
The process involves two main enzymatic steps:
Reduction of D-xylose: The enzyme D-xylose reductase (XR) catalyzes the reduction of D-xylose to xylitol (B92547). wikipedia.orgwikipedia.org This reaction utilizes either NADH or NADPH as a cofactor. wikipedia.org
Oxidation of xylitol: Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH), using NAD+ as a cofactor. wikipedia.org
The resulting D-xylulose is subsequently phosphorylated by a xylulokinase (XK) to form D-xylulose-5-phosphate, which then enters the central carbon metabolism via the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.orgoup.com
Prokaryotic microorganisms often utilize non-phosphorylative oxidative pathways to metabolize D-xylose. wikipedia.org These pathways, first described by Weimberg and Dahms, directly oxidize D-xylose to D-xylonic acid, which is then further catabolized. wikipedia.orgfrontiersin.org
The Weimberg Pathway: This pathway, initially identified in Pseudomonas fragi, converts D-xylose into an intermediate of the tricarboxylic acid (TCA) cycle, α-ketoglutarate, without any loss of carbon atoms. nih.govfrontiersin.org The key steps are:
D-xylose is oxidized to D-xylono-lactone. wikipedia.org
The lactone is hydrolyzed to D-xylonic acid. wikipedia.org
D-xylonic acid is dehydrated to form 2-keto-3-deoxy-xylonate. wikipedia.org
This intermediate is further dehydrated, and the resulting α-ketoglutarate semialdehyde is oxidized to yield α-ketoglutarate. wikipedia.org
The Dahms Pathway: This pathway shares the initial steps with the Weimberg pathway, leading to the formation of 2-keto-3-deoxy-xylonate. wikipedia.orgfrontiersin.org However, it diverges at this point. Instead of further dehydration, an aldolase (B8822740) cleaves 2-keto-3-deoxy-xylonate into two smaller molecules: pyruvate (B1213749) and glycolaldehyde. wikipedia.orgfrontiersin.orgresearchgate.net
The microbial conversion of D-xylose to D-xylonic acid and its subsequent catabolism are mediated by a specific set of enzymes. The efficiency of this biotransformation is often dependent on the coordinated expression and activity of these enzymes. proquest.com
D-xylose dehydrogenases (XDH) are the primary enzymes responsible for the initial oxidation of D-xylose in the non-phosphorylative pathways. frontiersin.orgjmb.or.kr They catalyze the conversion of D-xylose to D-xylonolactone. frontiersin.org These enzymes are typically NAD(P)+-dependent, meaning they require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or its phosphate form (NADP+) as a cofactor to accept electrons during the oxidation reaction. nih.govwikipedia.org
An example is the NAD+-dependent D-xylose dehydrogenase from Caulobacter crescentus (encoded by the xylB gene), which is highly specific for D-xylose and has been successfully expressed in other microorganisms like Escherichia coli for the production of D-xylonic acid. nih.govjmb.or.krnih.govresearchgate.net The catalytic mechanism involves the transfer of a hydride ion from D-xylose to the NAD(P)+ cofactor, resulting in the formation of D-xylonolactone and NAD(P)H. wikipedia.orgnih.gov
| Enzyme | Source Organism | Cofactor Preference | Substrate Specificity | Reference |
|---|---|---|---|---|
| D-Xylose Dehydrogenase (XylB) | Caulobacter crescentus | NAD+ | High for D-xylose, minor activity with L-arabinose | researchgate.net |
| D-Xylose Dehydrogenase | Haloferax volcanii | NAD+ and NADP+ | Broad (D-xylose, D-glucose, L-arabinose) | nih.gov |
| D-Xylose Dehydrogenase | Myceliophthora thermophila | Not specified | Active on D-xylose | nih.gov |
Following the oxidation of D-xylose, the resulting D-xylonolactone is hydrolyzed to form D-xylonic acid. researchgate.net While this hydrolysis can occur spontaneously, it is significantly accelerated by enzymes called D-xylonolactonases. researchgate.net
A well-characterized example is the xylonolactonase from Caulobacter crescentus (Cc XylC, EC 3.1.1.68). nih.gov This enzyme belongs to the SMP30 protein family and has a distinct 6-bladed β-propeller structure. researchgate.netacs.org Studies have revealed that Cc XylC is a mononuclear nonheme iron protein, specifically binding Fe2+ with high affinity (Kd = 0.5 μM), which is essential for its catalytic activity. nih.govnih.gov Kinetic analyses have demonstrated that the enzyme-catalyzed reaction is substantially faster than the non-enzymatic hydrolysis. nih.govacs.orgacs.org
| Substrate | Condition | Apparent Rate Constant (k_app) [10⁻⁴ s⁻¹] | Reaction Half-life (t₁/₂) [min] | Fold Acceleration over Non-enzymatic Reaction | Reference |
|---|---|---|---|---|---|
| D-xylono-1,4-lactone | Non-enzymatic | 1.5 | 77 | - | acs.orgnih.gov |
| D-xylono-1,4-lactone | Enzymatic (Cc XylC + Fe²⁺) | 150 | 0.77 | 100-fold | nih.govacs.orgnih.govacs.org |
| D-glucono-1,5-lactone | Non-enzymatic | 2.8 | 41 | - | acs.orgnih.gov |
| D-glucono-1,5-lactone | Enzymatic (Cc XylC + Fe²⁺) | 29 | 4.0 | 10-fold | nih.govacs.orgnih.govacs.org |
Once D-xylonic acid is formed, it is further metabolized by downstream enzymes. A crucial enzyme in this part of the pathway is D-xylonic acid dehydratase (also known as D-xylonate dehydratase). wikipedia.orgnih.gov This enzyme catalyzes the dehydration of D-xylonate to produce 2-keto-3-deoxy-D-xylonate (KDX), the key intermediate that connects to either the Weimberg or Dahms pathway. nih.govresearchgate.netresearchgate.net
| Property | Value/Description | Reference |
|---|---|---|
| Optimal pH | 8.0 | nih.gov |
| Optimal Temperature | 30°C | nih.gov |
| Activating Metal Ions | Mg²⁺, Mn²⁺ | nih.gov |
| Inhibiting Metal Ions | Ni²⁺, Zn²⁺ | nih.gov |
| K_m for D-xylonate | 4.88 mM | nih.gov |
| V_max | 78.62 µM L⁻¹h⁻¹ | nih.gov |
| Enzyme Family | IlvD/EDD | nih.govresearchgate.net |
Characterization of Key Microbial Producers of D-Xylonic Acid
A variety of microorganisms, including bacteria and archaea, are known to naturally produce D-xylonic acid. The following subsections detail the characteristics of some of the most significant microbial producers.
Species of the genus Pseudomonas are among the most well-studied producers of D-xylonic acid. Pseudomonas fragi and Pseudomonas putida have demonstrated notable capabilities in converting D-xylose to D-xylonic acid. nih.gov
Pseudomonas fragi has been shown to produce significant amounts of D-xylonic acid. For instance, P. fragi ATCC 4973 can produce up to 162 g/L of D-xylonic acid from 150 g/L of D-xylose, achieving a yield of 1.1 g/g. nih.gov The production process in P. fragi involves the conversion of D-xylose to D-xylonolactone, which can accumulate in the fermentation broth and cause growth inhibition. The subsequent hydrolysis of the lactone to D-xylonic acid is a critical step for efficient production.
Pseudomonas putida is another key producer of D-xylonic acid. While some strains may produce it as a byproduct, research has focused on understanding and engineering its metabolic pathways for enhanced production. The oxidative metabolism of D-xylose in P. putida involves a periplasmic glucose dehydrogenase that can also act on D-xylose.
Gluconobacter oxydans is a prominent bacterium known for its incomplete oxidation of various sugars and alcohols, making it a prime candidate for D-xylonic acid production. nih.gov This obligate aerobe possesses membrane-bound dehydrogenases that efficiently convert D-xylose to D-xylonic acid. frontiersin.org
G. oxydans is recognized for its high yields and tolerance to inhibitory compounds often found in lignocellulosic hydrolysates. nih.gov Different strains and fermentation conditions have been explored to maximize production. For example, G. oxydans ATCC 621 has been reported to produce 109 g/L of D-xylonic acid from 100 g/L of D-xylose, with a volumetric productivity of 2.5 g/L/h. nih.gov Optimization of process parameters such as agitation, aeration, and biomass concentration has been shown to significantly enhance the specific productivity of D-xylonic acid by G. oxydans. frontiersin.org
Burkholderia sacchari, and its reclassified genus Paraburkholderia sacchari, have demonstrated a remarkable ability to produce D-xylonic acid from D-xylose. These bacteria are capable of metabolizing a wide range of sugars found in lignocellulosic hydrolysates.
Under specific fed-batch fermentation conditions, Paraburkholderia sacchari has achieved very high titers of D-xylonic acid. When using xylose as the sole carbon source, a concentration of 150 g/L was reached. In a sequential feeding strategy with glucose for growth followed by xylose for production, concentrations soared to the range of 370-390 g/L, with a volumetric productivity of 6.4-7.7 g/L/h and a yield of 1.1 g/g, which is close to the theoretical maximum. researchgate.net In some fed-batch cultivations, a D-xylonic acid concentration of 345 g/L was attained with a yield of 0.99 g/g and a productivity of 2.10 g/L/h. ulisboa.pt
Caulobacter crescentus is not primarily known as a high-yield producer of D-xylonic acid for industrial applications. Instead, its significance lies in its well-characterized D-xylose metabolic pathway and the enzymes involved. nih.gov The bacterium possesses a highly active and specific NAD+-dependent D-xylose dehydrogenase (XylB). This enzyme has been widely utilized in metabolic engineering strategies to confer or enhance D-xylonic acid production in other host organisms that are more suitable for industrial fermentation. nih.govmdpi.com Therefore, C. crescentus serves as a crucial genetic resource for the development of engineered microbial strains for D-xylonic acid synthesis.
Besides the aforementioned species, other bacteria have been identified as producers of D-xylonic acid. Enterobacter cloacae has been reported to produce up to 190 g/L of D-xylonic acid from 200 g/L of D-xylose. nih.gov Klebsiella pneumoniae is another bacterium capable of producing D-xylonic acid, with reported titers of 103 g/L in fed-batch fermentation. nih.gov
In the domain of Archaea, the metabolism of D-xylose has been studied in halophilic organisms like Haloferax volcanii. The degradation pathway of D-xylose in this archaeon proceeds through D-xylonic acid as an intermediate, which is then converted to α-ketoglutarate. nih.gov This indicates the presence of the enzymatic machinery for D-xylonic acid formation in the archaeal domain, although their potential for high-level production has not been extensively explored. nih.gov
Genetic and Metabolic Engineering for Enhanced D-Xylonic Acid Production
To improve the efficiency and economic viability of microbial D-xylonic acid production, various genetic and metabolic engineering strategies have been employed. These strategies aim to enhance the metabolic flux towards D-xylonic acid by overexpressing key enzymes, eliminating competing pathways, and optimizing cofactor availability.
A common approach involves the heterologous expression of a potent D-xylose dehydrogenase, often from Caulobacter crescentus, in a host organism with desirable industrial characteristics, such as Escherichia coli or Zymomonas mobilis. semanticscholar.orgmdpi.com To further increase the yield, native pathways for D-xylose and D-xylonic acid catabolism in the host are often blocked by gene knockouts. For instance, in E. coli, the genes for xylose isomerase (xylA) and xylulokinase (xylB), as well as xylonic acid dehydratase (yagE and yjhG), have been deleted to prevent the consumption of both the substrate and the product. semanticscholar.org
In Zymomonas mobilis, the expression of a xylose dehydrogenase from Paraburkholderia xenovorans led to a significant production of D-xylonic acid. Further improvement was achieved by deleting the xylose reductase gene to channel more D-xylose towards the oxidative pathway. mdpi.com Increasing the copy number of the xylose dehydrogenase gene has also been shown to be an effective strategy to boost D-xylonic acid titers. mdpi.com
The following interactive data tables summarize the production of D-xylonic acid by various native and engineered microorganisms.
Table 1: D-Xylonic Acid Production by Native Microbial Producers
| Species | Strain | D-Xylose (g/L) | D-Xylonic Acid (g/L) | Yield (g/g) | Volumetric Productivity (g/L/h) | Reference |
| Pseudomonas fragi | ATCC 4973 | 150 | 162 | 1.1 | 1.4 | nih.gov |
| Gluconobacter oxydans | ATCC 621 | 100 | 109 | 1.1 | 2.5 | nih.gov |
| Paraburkholderia sacchari | - | - | 370-390 | 1.1 | 6.4-7.7 | researchgate.net |
| Enterobacter cloacae | - | 200 | 190 | ~1 | 1.6 | nih.gov |
| Klebsiella pneumoniae | Δgad | - | 103 | 1.11 | - | nih.gov |
Table 2: D-Xylonic Acid Production by Engineered Microorganisms
| Species | Engineering Strategy | D-Xylose (g/L) | D-Xylonic Acid (g/L) | Yield (g/g) | Volumetric Productivity (g/L/h) | Reference |
| Escherichia coli | ΔxylA, ΔxylB, ΔyagE, ΔyjhG, +xylB (C. crescentus) | 40 | 39.2 | ~1.0 | 1.09 | semanticscholar.org |
| Zymomonas mobilis | +xdh (P. xenovorans) | 50 | 26.17 | 1.04 | 1.85 | mdpi.com |
| Zymomonas mobilis | Δxylose reductase, +xdh (P. xenovorans) | 54.27 | 56.44 | 1.08 | 0.99 | mdpi.com |
| Zymomonas mobilis | 5 copies of xdh gene cassette | 50 | 51.9 | 1.10 | - | mdpi.com |
Investigation of Metabolic Intermediates and Byproducts during D-Xylonic Acid Biosynthesis
A thorough understanding of the metabolic intermediates and byproducts formed during D-xylonic acid biosynthesis is crucial for optimizing production and minimizing unwanted side reactions.
The initial step in the oxidative metabolism of D-xylose is its conversion to D-xylonolactone. researchgate.nethmdb.ca This intermediate is a lactone, which is a cyclic ester derivative of xylonic acid. hmdb.caresearchgate.net The formation of D-xylonolactone is catalyzed by D-xylose dehydrogenase. nih.gov This lactone can then be hydrolyzed to D-xylonic acid. This hydrolysis can occur spontaneously in an aqueous environment or be catalyzed by an enzyme called xylonolactonase. researchgate.net The dynamics between D-xylonolactone and D-xylonic acid are significant, as the accumulation of the lactone can indicate a bottleneck in the metabolic pathway. researchgate.net Efficient hydrolysis of D-xylonolactone is therefore essential for a high rate of D-xylonic acid production. researchgate.net
In some metabolic pathways, D-xylonic acid can be further converted to other compounds. One such key intermediate is 2-keto-3-deoxy-xylonate (KDX). nih.govresearchgate.netnih.gov This compound is formed through the dehydration of D-xylonic acid, a reaction catalyzed by D-xylonate dehydratase. nih.govresearchgate.net The formation of KDX is a critical branch point, as it can be channeled into different downstream pathways, such as the Weimberg and Dahms pathways, leading to the production of various other chemicals. researchgate.netresearchgate.net The characterization of KDX and related compounds is important for understanding the complete metabolic fate of D-xylose and for engineering strains that can produce other valuable chemicals derived from this pentose sugar. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H18CaO12 |
|---|---|
Molecular Weight |
370.32 g/mol |
IUPAC Name |
calcium bis((2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate) |
InChI |
InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3+,4-;/m11./s1 |
InChI Key |
XAHGBSMZOUCKFJ-GUHQSNPFSA-L |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of D Xylonic Acid
Strategies to Prevent Intracellular Accumulation of Toxic Catabolic Intermediates
In the microbial biosynthesis of D-xylonic acid via the xylose oxidative pathway (XOP), a significant challenge arises from the accumulation of the product itself. researchgate.netuni.lu This accumulation can lead to intracellular toxicity, primarily by acidifying the cytoplasm, which in turn disrupts cell growth, curtails enzymatic activity, and ultimately limits product formation. researchgate.netuni.lunih.govresearchgate.net The core issue often stems from an imbalance where the rate of D-xylonic acid production, catalyzed by xylose dehydrogenase, surpasses the rate of its subsequent assimilation or transport out of the cell. uni.lunih.gov Consequently, various metabolic and genetic engineering strategies have been developed to mitigate this toxic accumulation and enhance the efficiency of microbial cell factories. uni.lunih.gov
Key reasons for this detrimental accumulation include the overexpression of xylose dehydrogenase (xdh) combined with inefficient or basal expression of the enzymes responsible for D-xylonic acid assimilation. nih.govresearchgate.net Furthermore, redox imbalances and an insufficient supply of necessary cofactors can exacerbate the problem. nih.govresearchgate.net Addressing these bottlenecks is crucial for developing industrially viable strains for D-xylonic acid production. researchgate.net
A variety of engineering techniques have been proposed and implemented to address the challenge of D-xylonic acid accumulation. These strategies range from fine-tuning metabolic pathways to enhancing the intrinsic tolerance of the host organism. researchgate.net
Table 1: Metabolic Engineering Strategies to Mitigate D-Xylonic Acid Toxicity
| Strategy | Specific Approach | Mechanism of Action | Intended Outcome |
|---|---|---|---|
| Pathway Regulation & Optimization | Fine-tuning xdh expression | Using weak or inducible promoters to control the expression of xylose dehydrogenase (xdh). researchgate.netresearchgate.net | Prevents the rapid, uncontrolled conversion of D-xylose into D-xylonic acid, matching its production rate to the cell's assimilation capacity. researchgate.net |
| Deletion of competing pathways | Knocking out genes involved in native D-xylose catabolism (e.g., xylA, xylB). nih.gov | Channels the D-xylose substrate exclusively through the oxidative pathway, preventing metabolic diversion and increasing precursor availability for D-xylonic acid. nih.gov | |
| Pathway optimization | Modifying promoter strength and gene order for downstream assimilation enzymes. researchgate.netresearchgate.net | Enhances the expression and efficiency of enzymes that convert D-xylonic acid into other metabolites, thereby reducing its intracellular concentration. researchgate.net | |
| Redox & Cofactor Engineering | Rebalancing redox homeostasis | Introducing additional NADPH-generating enzymes into the host strain. researchgate.netresearchgate.net | Addresses the redox imbalance caused by the NAD(P)+-dependent xylose dehydrogenase, ensuring sufficient cofactors for both D-xylonic acid production and subsequent metabolic steps. uni.lunih.gov |
| Enzyme & Host Evolution | Enzyme screening | Identifying and utilizing more efficient enzymes for D-xylonic acid assimilation from diverse microbial sources. researchgate.netresearchgate.net | Replaces less efficient native enzymes with superior ones, accelerating the consumption of accumulated D-xylonic acid. |
| Adaptive Laboratory Evolution (ALE) | Subjecting the host strain to gradually increasing concentrations of D-xylonic acid over multiple generations. researchgate.net | Selects for mutations that confer higher tolerance to the toxic effects of D-xylonic acid, resulting in more robust production strains. researchgate.net | |
| Dynamic and System-Level Control | Genetic switches | Engineering regulatory circuits that respond to low pH or other indicators of toxicity. researchgate.netresearchgate.net | Allows the cell to dynamically down-regulate D-xylonic acid production and/or up-regulate its assimilation pathways when toxic levels are detected. researchgate.net |
| Cell-free catalysis systems | Producing D-xylonic acid in vitro using purified enzymes instead of whole-cell fermentation. | Bypasses the issue of intracellular toxicity entirely, as the reactions occur outside of a living cell, offering high tolerance to intermediate accumulation. researchgate.net |
One of the primary causes of accumulation is the high-level expression of D-xylose dehydrogenase (xdh), which converts D-xylose to D-xylono-1,4-lactone, the precursor to D-xylonic acid. nih.govnih.gov To counteract this, strategies such as minimizing xdh expression through the use of weaker promoters have been employed. researchgate.netresearchgate.net This approach helps to balance the metabolic flux, preventing the production rate from overwhelming the downstream assimilation pathways. researchgate.net
Simultaneously, enhancing the pathways that consume D-xylonic acid is critical. D-xylonic acid is an intermediate in the Weimberg and Dahms catabolic pathways. nih.gov Strengthening these downstream pathways by overexpressing key enzymes, such as D-xylonate dehydratase, can effectively pull the metabolic flux forward, converting the toxic intermediate into valuable downstream products like pyruvate (B1213749) and glycolaldehyde. nih.govresearchgate.net
Redox balance is another critical factor. The initial oxidation of D-xylose is a cofactor-dependent reaction, and an imbalance in the availability of these cofactors can stall subsequent metabolic steps, leading to intermediate accumulation. uni.lunih.gov Engineering the host to include additional NADPH-generating enzymes can help maintain redox homeostasis, thereby supporting a more efficient and balanced pathway. researchgate.netresearchgate.net
Finally, increasing the host organism's tolerance to D-xylonic acid is a complementary strategy. Methods like adaptive laboratory evolution (ALE) have been proposed to select for strains that can withstand higher concentrations of the acid, making them more robust for industrial fermentation processes. researchgate.net
Chemical and Biocatalytic Synthesis Routes to D Xylonic Acid
Enzymatic Conversion of D-Xylose to D-Xylonic Acid
Enzymatic processes offer high specificity and operate under mild reaction conditions, making them an attractive approach for D-xylonic acid production. Various oxidoreductases have been investigated for this transformation.
While glucose oxidase (GOx) primarily catalyzes the oxidation of D-glucose, some studies have explored its utility for converting D-xylose. researchgate.netresearchgate.net The substrate specificity of GOx, however, presents a significant hurdle, as it is much less active on D-xylose compared to D-glucose. rsc.org Research has shown that commercial glucose oxidase can be used for the conversion, though efficiency is a concern. researchgate.netresearchgate.net To address this limitation, protein engineering has been employed. Through a semi-rational design approach, a mutant of Aspergillus niger GOx (AnGOx), T110V/F414L, was developed that exhibited a 5.7-fold increase in D-xylose oxidation activity compared to the wild-type enzyme. rsc.org This enhancement was attributed to an improved affinity for D-xylose, as molecular dynamics simulations suggested the mutations reduce non-productive binding of the substrate. rsc.org
Other, more specific oxidoreductases are highly effective for this conversion. D-xylose dehydrogenase (XDH) is a key enzyme that directly oxidizes D-xylose to D-xylonolactone. nih.gov This lactone then spontaneously or enzymatically hydrolyzes to D-xylonic acid. nih.govresearchgate.net For instance, xylose dehydrogenase from Caulobacter crescentus has been successfully used in multienzyme systems to produce D-xylonate from D-xylose. researchgate.netnih.gov In one such system, co-expression of a xylose dehydrogenase and a xylonolactonase from C. crescentus in E. coli resulted in the conversion of 1 g/L of xylose to 0.84 g/L of xylonate and 0.10 g/L of xylonolactone within 12 hours. researchgate.net Artificial enzyme complexes, known as rosettazymes, have also been created by incorporating xylose dehydrogenase with other hemicellulases, demonstrating a 71% higher activity in converting glucuronoxylan directly to D-xylonic acid compared to the free enzymes. nih.gov
| Enzyme System | Source Organism | Substrate(s) | Key Findings |
| Glucose Oxidase (mutant T110V/F414L) | Aspergillus niger | D-Xylose | Exhibited a 5.7-fold increase in D-xylose oxidation activity compared to wild-type. rsc.org |
| Xylose Dehydrogenase (XDH) & Xylonolactonase | Caulobacter crescentus | D-Xylose | Co-expression in E. coli converted 1 g/L xylose to 0.84 g/L xylonate. researchgate.net |
| Artificial Enzyme Complex (Rosettazyme) | Multiple enzymes including XDH | Glucuronoxylan | Complex showed up to 71% more activity than the same amount of free enzymes. nih.gov |
| Cell-free extract with XDH | Pichia quercuum | D-Xylose | Demonstrated NADP-dependent D-xylose dehydrogenase activity. semanticscholar.org |
Many oxidoreductases, particularly dehydrogenases like XDH, require expensive cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) to function. semanticscholar.orgillinois.edu The high cost of these cofactors makes their use in stoichiometric amounts economically unfeasible for large-scale industrial processes. illinois.edunih.gov Therefore, in situ cofactor regeneration is crucial for the practical application of these enzymes in biocatalysis. nih.govuni-freiburg.de
Cofactor regeneration systems work by coupling the primary reaction (e.g., D-xylose oxidation) with a secondary reaction that converts the consumed form of the cofactor (e.g., NADH) back to its active form (e.g., NAD⁺). This allows for the use of catalytic amounts of the cofactor, which is continuously recycled. illinois.edu
Several enzymatic methods have been developed for this purpose. For the regeneration of NAD(P)⁺ from NAD(P)H, common systems involve enzymes like formate dehydrogenase, glucose dehydrogenase, or alcohol dehydrogenase. illinois.edu For example, an efficient multienzyme system for D-xylonate synthesis used a xylose dehydrogenase from Caulobacter crescentus for the primary oxidation reaction. nih.gov The regeneration of the required NAD⁺ cofactor was achieved by coupling this reaction with the reduction of acetaldehyde to ethanol, a reaction catalyzed by an alcohol dehydrogenase from Clostridium kluyveri. This system achieved excellent conversions (>95%) and simplified product isolation, as the components of the regeneration system (acetaldehyde and ethanol) are volatile. nih.gov Similarly, studies on cell-free extracts of Pichia quercuum have shown that the oxido-reduction of D-xylose can be coupled through the regeneration of NADP⁺ and NADPH. semanticscholar.org
Heterogeneous Catalysis for D-Xylonic Acid Production
Heterogeneous catalysis offers an alternative to enzymatic methods, often providing higher stability and easier catalyst separation and reuse. Research has focused on developing highly active and selective metal-based catalysts for the aerobic oxidation of D-xylose.
Gold (Au) nanoparticles have proven to be highly effective catalysts for the selective oxidation of sugars under mild, often base-free, conditions. rsc.orgutupub.fi A notable example is a yolk-shell nanocatalyst consisting of Au nanoparticles anchored on the inner walls of hollow alumina nanospheres (Au@h-Al2O3). rsc.org This catalyst demonstrated excellent yields in the aerobic oxidation of D-xylose to D-xylonic acid. The proposed mechanism involves the mesoporous Al2O3 shell first adsorbing D-xylose. Subsequently, the interface between the Au nanoparticles and the Al2O3 support acts as active sites to dissociate molecular oxygen, while the exposed gold surface drives the catalytic transformation. rsc.org This catalyst system is noted for its high stability and recyclability. rsc.org
Other studies using mesoporous carbon-supported Au nanoparticles have also shown high activity and selectivity. In one study, the electrocatalytic oxidation of xylose over such a catalyst at 25°C and pH 12.5 resulted in a xylose conversion of 49.4% with a high selectivity for xylonic acid of 87.8%. utupub.fijyu.fi
| Catalyst | Support | Conditions | Xylose Conversion (%) | Xylonic Acid Selectivity (%) |
| Au@h-Al2O3 | Hollow Al2O3 Nanospheres | Base-free, aerobic | Excellent yields reported | High |
| AuNPs | Mesoporous (Sibunit) Carbon | pH 12.5, 25°C | 49.4 utupub.fijyu.fi | 87.8 utupub.fijyu.fi |
Besides gold, other noble and base metals have been investigated for the catalytic oxidation of D-xylose.
Platinum (Pt)-based catalysts: A novel one-pot reaction for the simultaneous production of xylonic acid and xylitol (B92547) from xylose was developed using platinum-supported catalysts in the presence of a base at ambient temperature, without the need for external gases. researchgate.net
Palladium (Pd)-based catalysts: Carbon-supported PdAu alloys have been reported to achieve high conversion of xylose (52%) with a high selectivity for xylonic acid (92%). jyu.fi Palladium catalysis has been identified as a viable method for converting xylose to xylonic acid. researchgate.netresearchgate.net
Raney-type Nickel (Ni) catalysts: While primarily used for the hydrogenation of xylose to xylitol, the potential for side reactions like oxidation exists. abo.fi Studies have investigated the poisoning effect of xylonic acid on Raney-type Ni catalysts during hydrogenation, indicating the interaction between the catalyst and the acid product. abo.fi
Metal-free catalysts: Nitrogen-doped, defect-rich carbon has been demonstrated as a metal-free catalyst for the selective oxidation of D-xylose to D-xylonic acid, achieving a yield of 57.4% at 100°C. researchgate.net
Understanding the reaction mechanism is crucial for designing more efficient catalysts. For gold-catalyzed sugar oxidation, density functional theory (DFT) studies have highlighted the critical role of co-adsorbed hydroxyl groups (OH-) under alkaline conditions. jyu.fi The mechanism suggests that these hydroxyl groups facilitate the thermodynamically favorable formation of sugar acids like xylonic acid and improve selectivity. utupub.fijyu.fi The reaction rate can be influenced by pH; excessively high pH levels may lead to a decrease in the oxidation rate, possibly because an excess of hydroxide (B78521) ions blocks the active sites required for sugar adsorption. jyu.fi
Process Engineering for D-Xylonic Acid Production
The efficient and economical production of D-xylonic acid is contingent upon robust process engineering, which encompasses the optimization of upstream fermentation conditions, streamlined downstream processing for product recovery, and the effective utilization of sustainable and low-cost substrates.
Optimization of Fermentation Conditions (e.g., pH Control with CaCO3)
Calcium carbonate (CaCO₃) is frequently employed as a neutralizing agent in acid-forming microbial processes due to its low cost and availability. nih.govresearchgate.net It serves to maintain the pH of the fermentation broth within a range suitable for the producing microorganism, typically around 6.5. researchgate.net The addition of CaCO₃ counteracts the accumulation of D-xylonic acid, preventing a sharp drop in pH that could otherwise halt the bioconversion. The control of pH in a system using CaCO₃ is influenced by several factors, including the rate of biological acid production, the mass transfer rate of carbon dioxide (a byproduct of the neutralization reaction) out of the liquid phase, the partial pressure of CO₂, and the concentration of calcium ions (Ca²⁺) in the solution. nih.gov
Beyond pH control, other fermentation parameters are also optimized to enhance D-xylonic acid production. These include agitation speed, aeration rate, and biomass concentration. For instance, in studies using Gluconobacter oxydans, a key production organism, optimizing these variables has been shown to significantly increase specific productivity. frontiersin.orgnih.gov Moderate agitation, for example at 190 rpm, can improve dissolved oxygen levels without causing excessive shear stress on the cells, leading to higher xylonic acid concentrations. nih.gov Response surface methodology is a common statistical tool used to determine the optimal settings for these interconnected variables, leading to maximized productivity. frontiersin.org
Table 1: Optimization of Fermentation Parameters for D-Xylonic Acid Production
| Microorganism | Key Parameter Optimized | Neutralizing Agent | Result |
|---|---|---|---|
| Gluconobacter oxydans NL71 | Agitation, Aeration, Biomass Concentration | NaOH | Maximum specific productivity of 6.64 g g⁻¹ h⁻¹ achieved. frontiersin.org |
| Gluconobacter oxydans | Inoculum Ratio, Agitation Speed | Not specified | Highest concentration (2.0 g/L) achieved with 15% inoculum at 190 rpm. nih.gov |
Downstream Processing and Product Recovery Strategies
Common methods for this solid-liquid separation include centrifugation and filtration. mt.comcelignis.com Following the removal of biomass, the clarified broth undergoes further purification to isolate the D-xylonic acid from other soluble components, such as residual sugars, nutrients, and other metabolic byproducts.
Several strategies can be employed for the purification of organic acids like D-xylonic acid:
Crystallization: This technique can be used to purify the acid by precipitating it from a concentrated solution. celignis.com
Chromatography: Ion-exchange chromatography is a powerful method for separating the target acid based on its charge from other components in the broth. celignis.com
Liquid-Liquid Extraction: This method uses a solvent that can selectively extract the acid from the fermentation broth. The acid is then recovered from the solvent, often through another extraction step or distillation. celignis.com
Precipitation: In processes where CaCO₃ is used for pH control, the product is in the form of calcium xylonate. The recovery process may involve steps to convert the salt back to the free acid form, potentially through acidification followed by separation of the resulting calcium salt (e.g., calcium sulfate).
The choice of downstream processing strategy depends on the desired purity of the final product, the scale of production, and economic considerations. For example, the recovery of xylitol, a related sugar alcohol produced from xylose, from fermented sugarcane bagasse hydrolysate has been shown to be challenging, highlighting the importance of efficient purification steps like the use of aluminum polychloride and activated charcoal to remove inhibitors and color. nih.gov
Utilization of Lignocellulosic Hydrolysates as Substrates
Lignocellulosic biomass, such as agricultural residues (e.g., sugarcane bagasse, corn stover) and forestry waste, represents an abundant, renewable, and non-food-based source of sugars for fermentation. jmb.or.krjmb.or.krnih.gov This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. nih.gov The hemicellulose fraction is rich in D-xylose, making it an ideal feedstock for D-xylonic acid production. jmb.or.kr
The conversion of lignocellulosic biomass into fermentable sugars requires a pretreatment step to break down its complex and recalcitrant structure, followed by hydrolysis (either enzymatic or chemical) to release the monosaccharides. mdpi.comnih.gov The resulting liquid, known as a lignocellulosic hydrolysate, contains D-xylose along with other sugars like glucose and arabinose. nih.gov
Numerous microorganisms have been engineered or identified that can efficiently convert the D-xylose in these hydrolysates into D-xylonic acid. researchgate.netmdpi.com For instance, strains of Corynebacterium glutamicum and Zymomonas mobilis have been successfully used to produce D-xylonate from hydrolyzed sugarcane bagasse. mdpi.comnih.gov
However, a significant challenge in using lignocellulosic hydrolysates is the presence of inhibitory compounds generated during the pretreatment process. mdpi.com These inhibitors, which can include furans, weak acids, and phenolic compounds, can negatively impact microbial growth and fermentation performance. mdpi.com Therefore, process development often includes a detoxification step for the hydrolysate or the use of robust microbial strains that can tolerate these inhibitors. Despite these challenges, the use of lignocellulosic feedstocks is a key strategy for developing a cost-effective and sustainable bioprocess for D-xylonic acid production. nih.gov
Table 2: D-Xylonic Acid Production from Lignocellulosic Hydrolysates
| Microorganism | Lignocellulosic Substrate | Product Titer | Reference |
|---|---|---|---|
| Zymomonas mobilis | Sugarcane bagasse hydrolysate | 11.13 g/L | mdpi.com |
| Corynebacterium glutamicum | Sugarcane bagasse hydrolysate | High volumetric productivities up to 4 g L⁻¹ h⁻¹ | nih.gov |
Advanced Applications and Derivatization of D Xylonic Acid Calcium Salt
Precursor in High-Value Chemical Synthesis
D-Xylonic acid calcium salt serves as a crucial starting material for the biotechnological production of several valuable chemicals. Its strategic position in biorefinery pathways allows for the sustainable synthesis of compounds traditionally derived from petrochemical sources.
1,2,4-Butanetriol (B146131) (BT) is a significant polyol used in the synthesis of polymers, pharmaceuticals, and as a precursor for the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN). bakerpedia.com The microbial synthesis of D-1,2,4-butanetriol from D-xylose via a D-xylonic acid intermediate represents a green alternative to traditional chemical methods. nih.gov
| Microorganism | Key Engineering Strategy | Substrate | Product Titer | Reference |
|---|---|---|---|---|
| Engineered Escherichia coli | Expression of D-xylose dehydrogenase, D-xylonate dehydratase, benzoylformate decarboxylase, and aldehyde reductase | D-xylose | 1.6 g/L BT | specialchem.com |
| Engineered Escherichia coli WN13 | Modification for direct conversion of D-xylose | D-xylose | >10 g/L D-BT | nih.gov |
| Recombinant E. coli | Conversion of P. fragi-generated D-xylonic acid | D-xylonic acid | Approaching 10 g/L D-1,2,4-butanetriol | nih.gov |
| Engineered Saccharomyces cerevisiae | Modification of Fe2+ metabolism to improve D-xylonate dehydratase (XylD) activity | 10 g/L xylose | 1.7 g/L 1,2,4-butanetriol | specialchem.com |
Ethylene (B1197577) glycol and glycolic acid are important industrial chemicals used in a wide range of applications, from the production of polyester (B1180765) fibers and resins to cosmetics and cleaning agents. agrow-guard.com The bioconversion of D-xylonic acid into these C2 compounds is a promising area of research.
A novel metabolic pathway has been identified in the bacterium Enterobacter cloacae, which can utilize D-xylonic acid to produce both ethylene glycol and glycolic acid. aidic.it The pathway proceeds through the following key steps:
D-xylonic acid is converted to 2-dehydro-3-deoxy-D-pentonate by the enzyme D-xylonic acid dehydratase. aidic.it
This intermediate is then cleaved by an aldolase (B8822740) to form pyruvate (B1213749) and glycolaldehyde. aidic.it
Glycolaldehyde can then be reduced to ethylene glycol or oxidized to glycolic acid. aidic.it
In E. cloacae, the genes encoding D-xylonic acid dehydratase (yjhG) and 2-dehydro-3-deoxy-D-pentonate aldolase (yjhH) are located in the same operon. aidic.it Through optimization of fermentation conditions, significant titers of both ethylene glycol and glycolic acid have been achieved. aidic.it Engineered strains of E. coli have also been developed to produce these chemicals from xylonic acid. nih.gov
| Microorganism | Culture Conditions | Products and Titers | Conversion Ratio | Reference |
|---|---|---|---|---|
| Enterobacter cloacae | Fed-batch culture, aerobic, neutral pH | 34 g/L Ethylene Glycol and 13 g/L Glycolic Acid in 46 h | 0.99 mol/mol xylonic acid | aidic.it |
| Wild-type E. coli W3110 | Optimal stirring rate of 600 rpm | 4.2 g/L Ethylene Glycol and 0.7 g/L Glycolic Acid from 23 g/L xylonic acid | 0.5 mol/mol | nih.gov |
| Engineered E. coli ΔyqhD+aldA | - | 10.3 g/L Glycolic Acid | 0.56 mol/mol | nih.gov |
| Engineered E. coli ΔaldA+yqhD | - | 8.0 g/L Ethylene Glycol | 0.71 mol/mol | nih.gov |
D-xylonic acid can also be derivatized into other valuable organic acids. In engineered Saccharomyces cerevisiae strains designed for glycolic acid production, a portion of the D-xylonic acid intermediate was found to be converted into 3-deoxypentonic acid (3DPA) and 3,4-dihydroxybutyric acid (3,4-DHBA). echemi.com
Furthermore, a novel biosynthetic pathway for the production of 3,4-DHBA from D-xylose has been established in E. coli. chemicalbook.com This pathway, which proceeds through a D-xylonic acid intermediate, involves five enzymatic steps:
D-xylose is converted to 2-keto-3-deoxy-D-xylonate via D-xylose dehydrogenase, D-xylonolactonase, and D-xylonate dehydratase. theclinivex.com
The 2-keto-3-deoxy-D-xylonate is then decarboxylated to D-3,4-dihydroxybutanal by a keto acid decarboxylase. theclinivex.com
Finally, the D-3,4-dihydroxybutanal is oxidized to 3,4-DHBA by an aldehyde dehydrogenase. theclinivex.com
By optimizing this pathway and engineering the host strain to eliminate competing metabolic pathways, a significant titer of 3,4-DHBA has been achieved. chemicalbook.com
Role in Material Science and Industrial Processes
Beyond its role as a precursor in chemical synthesis, this compound has direct applications in material science and industrial processes, leveraging its unique chemical properties.
D-xylonic acid, as a sugar acid, possesses excellent chelating capabilities, particularly in alkaline conditions. lanxess.com Chelating agents are compounds that can form multiple bonds with a single metal ion, effectively sequestering it and controlling its reactivity. bakerpedia.com This property is valuable in various industrial applications where the presence of free metal ions can cause undesirable effects. The multiple hydroxyl and carboxyl groups in the xylonate structure allow it to bind with metal ions.
While this compound itself is not primarily used as a plasticizer, its derivative, 1,2,4-butanetriol, is a precursor for the synthesis of plasticizers. researchgate.net Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers. researchgate.net
D-xylonic acid and its salts have been shown to be effective dispersing agents in cement and concrete formulations. Dispersing agents, also known as water-reducers, are added to cement mixtures to improve their workability and fluidity without increasing the water content. This leads to a more uniform dispersion of cement particles, which can enhance the strength and durability of the final concrete product.
The mechanism of action involves the adsorption of xylonate molecules onto the surface of cement particles. The carboxyl and hydroxyl groups of xylonic acid are thought to undergo chemisorption with the Si-O bonds on the cement particle surface. This creates a repulsive force between the particles, preventing them from agglomerating and thus improving the dispersion. Studies have shown that xylonic acid can be approximately twice as effective as lignosulfonate, a common water-reducing agent. The use of xylonic acid-based water reducers can achieve a water reduction efficiency of 14% to 16% at a dosage of around 0.2% by mass of cement. Additionally, xylonic acid can act as a setting retarder at certain concentrations, which can be beneficial in controlling the curing time of concrete.
| Xylonic Acid Water Reducer (Dosage) | Water Reduction Efficiency | Effect on Setting Time | Reference |
|---|---|---|---|
| XACa (from pure xylose) and XANa (from pure xylose) (~0.2%) | 14% to 16% | Significant retarding effect at doses below 0.15% | |
| XACa (from hemicellulose hydrolysate) and XANa (from hemicellulose hydrolysate) (~0.2%) | 14% to 16% | Minor acceleration effect at doses of 0.2% and beyond |
Potential in Polymer and Copolymer Production (Polyamides, Polyesters, Hydrogels)
D-Xylonic acid, and by extension its calcium salt, is recognized as a versatile bio-based building block for the synthesis of various polymers. Its potential stems from its molecular structure, which features multiple hydroxyl groups and a carboxyl group, enabling it to undergo polymerization through various chemical reactions. As a C5 sugar acid, it serves as a valuable precursor for creating polymers with potentially novel properties derived from renewable resources.
Research has identified D-xylonic acid as a precursor for co-polyamides, polyesters, and hydrogels. researchgate.net The synthesis of these polymers often involves leveraging the acid's functional groups to form ester or amide linkages. For instance, in the production of polyesters, the carboxyl group of xylonic acid can react with a diol, while its hydroxyl groups can be modified or participate in further cross-linking. Similarly, it can be incorporated into polyamide chains, contributing to the polymer's final characteristics. researchgate.net The use of D-xylonic acid as a hydrogel modifier has also been noted, where it can influence the swelling capacity, biodegradability, and mechanical properties of the gel matrix. researchgate.net
The incorporation of this bio-derived monomer into polymer backbones is an area of active research, driven by the demand for sustainable alternatives to petroleum-based plastics.
Exploration as a Green Solvent and Biocatalyst in Organic Reactions (e.g., Biginelli Condensation)
D-Xylonic acid has demonstrated significant promise as an environmentally benign component in organic synthesis, functioning as both a green solvent and an effective catalyst. researchgate.netrsc.org This dual-role capability is particularly highlighted in its application in the Biginelli condensation, a one-pot multicomponent reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. researchgate.net
In this context, D-xylonic acid provides an acidic medium that catalyzes the reaction while also serving as the solvent, eliminating the need for volatile and often hazardous organic solvents. rsc.org Studies have shown that this approach offers numerous advantages, including:
Environmental Friendliness: It avoids the use of conventional corrosive acid catalysts and organic solvents. researchgate.net
Operational Simplicity: The procedure is straightforward with a simple work-up. researchgate.netrsc.org
High Efficiency: The reaction achieves excellent product yields. researchgate.netrsc.org
This application showcases the potential of D-xylonic acid as a low-cost, biodegradable, and highly active biocatalyst, aligning with the principles of green chemistry. researchgate.net The success in the Biginelli reaction suggests its potential utility in other acid-catalyzed organic transformations.
Table 1: Research Findings on D-Xylonic Acid in Biginelli Condensation
| Feature | Finding | Source |
| Role | Acts as both a green solvent and an effective catalyst. | researchgate.netrsc.org |
| Reaction | Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. | researchgate.net |
| Advantages | Environmentally friendly, simple operation, excellent yields. | researchgate.netrsc.org |
| Comparison | Avoids corrosive acids and volatile organic solvents. | researchgate.net |
Emerging Research Areas for D-Xylonic Acid and its Salts
Investigation in Battery Research Applications
While direct and extensive research specifically on this compound in battery applications is not yet widely published, the investigation of sugars and their derivatives is an emerging and promising field in energy storage technology. Researchers have begun to explore simple sugars and related compounds as additives in electrolytes for next-generation batteries, such as flow batteries and lithium-sulfur batteries, with remarkable results. eepower.comanthropocenemagazine.orgnewatlas.com
For example, studies have shown that adding a sugar derivative like β-cyclodextrin to a flow battery's electrolyte can boost its peak power output by 60% and allow it to maintain its capacity for over a year of continuous cycling. newatlas.comtechexplorist.com The sugar molecules can act as catalysts, accelerating the electrochemical reactions that store and release energy. techexplorist.com In lithium-sulfur batteries, sugar-based compounds added to the electrode have been shown to act as a binder, stabilizing the sulfur and preventing degradation, which significantly enhances the battery's lifespan. anthropocenemagazine.org
Given that D-xylonic acid is a sugar acid, its molecular structure suggests potential for similar functions. Its hydroxyl and carboxyl groups could facilitate interactions with electrodes or electrolytes, potentially enhancing ion transport, stabilizing interfaces, or acting as a catalytic agent. The exploration of D-xylonic acid and its salts in this context represents a potential frontier for developing more sustainable and high-performance energy storage systems.
Broadening Industrial Market Niche as a Gluconic Acid Analog
D-Xylonic acid is structurally similar to D-gluconic acid, a widely used commodity chemical. This resemblance in chemical properties has positioned D-xylonic acid and its salts as promising analogs and potential substitutes for gluconic acid and its derivatives (gluconates) in various industrial applications.
One of the most significant parallel applications is as a chelating agent . Like gluconates, which are known for their excellent ability to sequester metal ions, xylonic acid exhibits strong chelating capacity, particularly in alkaline conditions. researchgate.net This property is valuable in numerous industries:
Cleaning and Detergents: Chelating agents act as builders, sequestering hard water ions (calcium and magnesium) to improve cleaning efficiency.
Construction: It can be used as a concrete dispersant and set retarder, improving the workability and strength of concrete. researchgate.net
Pulp and Paper: They can prevent the catalytic degradation of bleaching agents by metal ions. yuanlianchem.com
Textiles: Used to stabilize dyeing and bleaching processes.
A key driver for the adoption of D-xylonic acid as a gluconic acid substitute is its production pathway. D-gluconic acid is typically derived from glucose, a primary food source. In contrast, D-xylonic acid can be produced from D-xylose, which is the main component of hemicellulose from abundant, non-food lignocellulosic biomass like agricultural waste. This non-food origin presents a significant advantage, potentially leading to lower production costs and enhanced sustainability, especially as demand for food-based resources increases.
Analytical Methodologies for D Xylonic Acid and Its Metabolites in Research
Spectroscopic Techniques in Structural and Mechanistic Studies
Spectroscopic methods are indispensable for elucidating the molecular structure of D-xylonic acid and its dynamic behavior in various environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the equilibrium of D-xylonic acid in aqueous solutions. In acidic conditions, D-xylonic acid exists in a dynamic equilibrium with its corresponding γ- and δ-lactones. researchgate.net
¹³C NMR spectroscopy is particularly effective for determining both the lactone hydrolysis constant and the acid dissociation constant. researchgate.net Studies have shown that the γ-lactone is formed more readily, while the δ-lactone is only observed in trace amounts at very low pH levels (below 2.5). researchgate.net By analyzing the pH dependence of the ¹³C NMR chemical shifts, researchers can gain insights into the structural properties of these oxidized compounds. researchgate.net For instance, weak signals at specific chemical shifts (δ = 64.0 and 71.3 ppm) have been detected, corresponding to C4 in xylonic acid and C2 in glyceraldehyde, respectively, which helps in verifying proposed metabolic pathways. researchgate.net
¹H NMR spectroscopy complements these studies by allowing for the observation of both the lactone and linear forms of D-xylonic acid. researchgate.net In vivo ¹H NMR analysis of cell extracts, culture media, and intact cells has demonstrated that after being provided with D-xylose, both forms are produced, accumulate within cells, and are partially exported within 15 to 60 minutes. researchgate.net
Table 1: NMR Spectroscopic Data for D-Lyxono-1,4-lactone (an isomer of D-Xylonolactone)
| Nucleus | Chemical Shift (δ, ppm) in D₂O |
|---|---|
| ¹³C | 178.3 (C-1), 81.6 (C-4), 70.5 (C-2), 69.5 (C-3), 59.7 (C-5) |
| ¹H | 4.67 (H-2), 4.50 (H-3), 4.56 (H-4), 3.89–3.81 (H-5 and H-5′) |
Data sourced from a study on D-lyxono-1,4-lactone, a stereoisomer of D-xylonolactone. mdpi.com
Mass spectrometry (MS), often coupled with chromatographic techniques, is a cornerstone for the analysis of D-xylonic acid and its metabolites. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a powerful method for analyzing metabolites from various samples. researchgate.net In studies of yeast cultures, GC-MS analysis reveals relatively simple metabolite mixtures where D-xylonic acid and unutilized D-xylose are the dominant components. researchgate.net This technique is also sensitive enough to consistently detect small peaks corresponding to the lactone forms of D-xylonic acid, with the 1,4-lactone (γ-lactone) typically being predominant. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is another key technique used for the structural identification and confirmation of D-xylonic acid in complex biological samples. researchgate.netcreative-biolabs.com These MS-based methods are valued for their high accuracy and sensitivity, enabling the detection of very low concentrations of xylonic acid and providing reliable analytical results for assessing its purity and content. creative-biolabs.com In metabolomics, metabolites are often identified by their accurate mass and MS/MS data, which are then matched against established databases. researchgate.net
Potentiometric and Electrochemical Methods for Acidity and Dissociation Constant Determination
Potentiometric titration is a standard and highly precise technique for determining the acidity and dissociation constants (pKa) of substances, including D-xylonic acid. researchgate.netecetoc.org The method involves the gradual addition of a titrant (e.g., a standard solution of sodium hydroxide) to a solution of the acid while monitoring the pH with a calibrated electrode. researchgate.netcreative-bioarray.com
The resulting titration curve shows a change in shape from which the equivalence point can be determined. ecetoc.org The pKa value, which corresponds to the pH at which the acid is half-dissociated, can be accurately calculated from the inflection point of this curve. researchgate.netnih.gov For D-xylonic acid, this method has been used to determine the thermodynamic dissociation constants. researchgate.net Studies have successfully determined the pKa associated with the carboxylic acid group of xylonic acid to be approximately 3.56 ± 0.07. researchgate.net Further experimental data from these titrations have also indicated a second deprotonation constant associated with a hydroxyl group. researchgate.net The accuracy of this method can be validated using other techniques like the Gran method. researchgate.net
Table 3: Reported pKa Values for D-Xylonic Acid
| Method | pKa₁ (Carboxylic Group) | pKa₂ (Hydroxyl Group) | Source |
|---|---|---|---|
| ¹³C NMR Spectroscopy | 3.65 ± 0.34 | 13.3 ± 0.76 | researchgate.net |
Advanced Sensing Technologies (e.g., Quartz Crystal Microbalance with Dissipation (QCM-D) for Surface Interactions)
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, surface-based analytical technique that can monitor molecular interactions in real-time. nanoscience.comfrontiersin.org It works by measuring changes in the resonant frequency (Δf) and energy dissipation (ΔD) of a piezoelectric quartz crystal sensor. nih.gov The change in frequency corresponds to a change in mass on the sensor surface (with nanogram-level precision), while the change in dissipation relates to the viscoelastic or structural properties of the adsorbed layer. nanoscience.comnih.gov
While specific QCM-D studies focusing solely on D-xylonic acid are not prominent, the technology is widely applied to study the surface interactions of related hemicelluloses, such as xylan (B1165943). ncsu.edu For example, QCM-D is used to investigate the adsorption mechanism of hemicellulose onto cellulose (B213188) surfaces, which is critical for understanding fiber networks and developing new materials. ncsu.edu The technique can provide real-time data on the kinetics and extent of adsorption, as well as characterize the viscoelasticity of the adsorbed macromolecular layer. ncsu.edu This powerful tool offers the potential to study the interactions of D-xylonic acid with various surfaces, which could be relevant in applications like cement dispersants or its role in biorefinery processes.
Theoretical and Mechanistic Studies on D Xylonic Acid Chemistry
Acidity and Lactonization Equilibrium of D-Xylonic Acid and Derivatives
In aqueous solutions, D-xylonic acid exists in a dynamic equilibrium with its cyclic esters, known as D-xylonolactones. This equilibrium is sensitive to the acidity of the solution and is a critical factor in both chemical and biological conversion processes. The open-chain D-xylonic acid is in equilibrium with D-xylonate, its conjugate base, while also being coupled to the formation of γ- and δ-lactones researchgate.netmdpi.com.
The balance between the open-chain D-xylonic acid and its lactone forms is heavily dependent on pH. Spontaneous formation of D-xylonolactones from D-xylonic acid is favored under acidic conditions (low pH) mdpi.com. Conversely, at neutral or alkaline pH, the equilibrium shifts towards the open-chain form, meaning the D-xylonolactones are readily hydrolyzed to D-xylonate mdpi.com.
The acidity of D-xylonic acid itself is a key parameter in these equilibria. The acid dissociation constant (pKa) for the carboxylic acid group has been determined through nuclear magnetic resonance (NMR) studies. This value dictates the proportion of the protonated acid versus the deprotonated xylonate anion at a given pH. At very high pH values, a second deprotonation from one of the hydroxyl groups can also occur researchgate.net.
Key Acidity and Hydrolysis Constants for D-Xylonic Acid
| Parameter | Value | Description |
|---|---|---|
| Acid Dissociation Constant (pKa₁) | 3.65 ± 0.34 | Represents the equilibrium for the deprotonation of the carboxylic acid group researchgate.net. |
| Second Deprotonation (pKa₂) | 13.3 ± 0.76 | Corresponds to the deprotonation of a hydroxyl group at very high pH researchgate.net. |
The intramolecular esterification of D-xylonic acid can result in two primary lactone structures: a five-membered ring (D-xylono-γ-lactone) and a six-membered ring (D-xylono-δ-lactone).
Kinetic studies have shown that the formation of the γ-lactone is more readily achieved than the δ-lactone researchgate.netmdpi.com. The D-xylono-δ-lactone is typically observed only in trace amounts and at very low pH values, generally below pH 2.5 researchgate.netmdpi.com. The equilibrium in aqueous solutions, therefore, strongly favors the open-chain acid/xylonate and the γ-lactone over the δ-lactone form researchgate.netmdpi.com. While the equilibrium constants for these transformations have been determined, detailed thermodynamic parameters such as the standard molar enthalpies (ΔH°) and entropies (ΔS°) of formation for D-xylonolactones have not been extensively reported in the scientific literature.
Environmental and Ecological Research Contexts of D Xylonic Acid
Sustainable Production from Renewable Lignocellulosic Biomass Resources
The production of D-xylonic acid from renewable lignocellulosic biomass is a significant area of research, aligning with the principles of a sustainable bio-based economy. Lignocellulosic biomass, which includes agricultural residues like sugarcane bagasse and corncobs, is an abundant and non-food competing feedstock. frontiersin.orgresearchgate.net The primary component of hemicellulose, D-xylose, serves as the precursor for D-xylonic acid. frontiersin.org The conversion processes primarily involve microbial fermentation and enzymatic bioconversion, offering an environmentally friendly alternative to conventional chemical synthesis methods.
Microbial fermentation utilizes various native and genetically engineered microorganisms to convert D-xylose into D-xylonic acid. Notably, bacteria such as Gluconobacter oxydans and Pseudomonas putida are natural producers of D-xylonic acid. researchgate.netnih.gov G. oxydans has been shown to be particularly effective, demonstrating high yields and tolerance to inhibitors often found in biomass hydrolysates. researchgate.netnih.gov Metabolic engineering has further enhanced the production capabilities of various microorganisms. For instance, engineered strains of Escherichia coli, Zymomonas mobilis, and Corynebacterium glutamicum have been developed to produce D-xylonic acid with high titers and productivity. researchgate.netmdpi.comyara.us One study reported an engineered E. coli strain producing up to 39.2 g/L of D-xylonic acid from 40 g/L of D-xylose. yara.us Similarly, a non-recombinant strain of Corynebacterium glutamicum achieved high volumetric productivities of up to 4 g/L/h in fed-batch cultures and was successfully used in a one-pot process with hydrolyzed sugarcane bagasse. researchgate.netasm.orgwikipedia.org
Enzymatic bioconversion represents another promising approach. This method involves the use of specific enzymes to catalyze the oxidation of D-xylose. A key enzyme in this process is xylose dehydrogenase (XDH), which converts D-xylose to D-xylonolactone, a precursor that is then hydrolyzed to D-xylonic acid. mdpi.com To improve the efficiency of converting complex xylan (B1165943) polymers from hemicellulose, researchers have developed artificial multi-enzyme complexes called "rosettazymes". nih.govtandfonline.com These complexes can include several enzymes, such as endoxylanase, α-glucuronidase, β-xylosidase, and xylose dehydrogenase, which work in concert to break down glucuronoxylan into D-xylose and then convert it to D-xylonic acid. nih.govtandfonline.com This enzymatic strategy can result in significantly higher activity—up to 71% more—compared to the same enzymes used freely in solution. nih.govtandfonline.com
Below is a data table summarizing the production of D-xylonic acid from various lignocellulosic resources using different microbial and enzymatic systems.
| Feedstock/Substrate | Production Method | Microorganism/Enzyme System | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| D-xylose | Microbial Fermentation | Engineered Escherichia coli | 39.2 | 0.98 | 1.09 | yara.us |
| D-xylose | Microbial Fermentation | Gluconobacter oxydans ATCC 621H | 109 | 1.1 | 2.5 | frontiersin.org |
| Sugarcane Bagasse Hydrolysate | Microbial Fermentation | Engineered Zymomonas mobilis | 16.2 | 1.03 | - | nih.gov |
| Sugarcane Bagasse | Sequential Hydrolysis and Fermentation | Corynebacterium glutamicum ΔiolR | - | ~1.0 (mol/mol) | up to 4.0 | researchgate.netasm.org |
| Glucuronoxylan | Enzymatic Bioconversion | Rosettazyme complex | - | - | ~35% enhancement over free enzymes | nih.gov |
| D-xylose | Microbial Fermentation | Pseudomonas fragi ATCC4973 | 162 | 1.1 | 1.4 | frontiersin.org |
Environmental Fate and Bioremediation Potential of D-Xylonic Acid and its Derivatives
Current scientific literature provides limited specific research on the environmental fate and bioremediation potential of D-xylonic acid. However, its role as a metabolic intermediate in certain microorganisms suggests it is a biodegradable compound. D-xylonic acid is a naturally occurring sugar acid formed during the oxidative metabolism of D-xylose by some bacteria and archaea. researchgate.net
The catabolism of D-xylonic acid has been observed in microorganisms like Micrococcus sp., which can convert it further into α-ketoglutaric acid, a key intermediate in the central metabolic pathway known as the Krebs cycle. tandfonline.com The existence of such microbial degradation pathways implies that if D-xylonic acid were released into the environment, it would likely be consumed and metabolized by soil and water microorganisms, preventing long-term persistence. The enzymes involved in its breakdown, such as D-xylonate dehydratase, are known to exist in various bacteria. nih.govnih.gov
Role in Plant Physiology and Stress Response Mechanisms (e.g., Saline and Alkaline Stress Tolerance in Cotton)
Based on available scientific literature from the conducted searches, there is no direct evidence to suggest a role for D-xylonic acid or its calcium salt in plant physiology or stress response mechanisms, specifically concerning saline and alkaline stress tolerance in cotton.
While the application of certain organic substances and calcium is known to be beneficial for plants under abiotic stress, a specific link to D-xylonic acid is not established. For instance, calcium is known to play a crucial role in maintaining cell wall and membrane integrity, which can help plants mitigate the effects of salinity stress. yara.us Additionally, some organic molecules, broadly categorized as biostimulants, can enhance plant growth and stress tolerance. nih.govfrontiersin.org These biostimulants can include substances like humic acids, protein hydrolysates, and seaweed extracts, which can improve nutrient uptake and modulate hormonal activity. nih.govfrontiersin.org Organic acids, in general, are central to cellular metabolism and can be exuded by roots to improve mineral acquisition. nih.gov However, the research found does not specifically identify D-xylonic acid as one of these active compounds in plant stress mitigation.
Therefore, any claims regarding the role of D-xylonic acid calcium salt in enhancing stress tolerance in cotton or other plants would be speculative without direct scientific research to support them.
Q & A
Q. How does this compound compare to other aldonate salts (e.g., gluconate, mannonate) in metal chelation and biocompatibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
